molecular formula C10H10N2O2S B13568298 Methyl (1,3-benzothiazol-2-ylamino)acetate

Methyl (1,3-benzothiazol-2-ylamino)acetate

Cat. No.: B13568298
M. Wt: 222.27 g/mol
InChI Key: IUAAAXXVHBHTDJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring attached to an amino group and an ester functional group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate ester. One common method is the reaction of 2-aminobenzenethiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted benzothiazole derivatives .

Scientific Research Applications

Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydrofolate reductase and DNA gyrase, leading to antimicrobial effects. The ester functional group can also undergo hydrolysis, releasing the active benzothiazole moiety .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the ester functional group but shares the benzothiazole core structure.

    Methyl 2-aminobenzoate: Contains an ester group but lacks the benzothiazole ring.

    Benzothiazole-2-thiol: Contains a thiol group instead of an amino group.

Uniqueness

Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is unique due to the combination of the benzothiazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C10H10N2O2S/c1-14-9(13)6-11-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

IUAAAXXVHBHTDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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